molecular formula C21H26O10 B12349654 3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12349654
M. Wt: 438.4 g/mol
InChI Key: GIXKIRWQQHMHBH-WBTQNPEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound known for its significant biological activities. This compound is characterized by its multiple hydroxyl groups and a hexahydrochromenone core, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, typically involving phenolic compounds and sugar derivatives.

    Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pH levels, and catalysts to ensure the desired product formation.

    Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.

    Automation: Employing automated systems to monitor and control reaction parameters.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenolic compounds.

Scientific Research Applications

3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antioxidant properties and potential to inhibit certain enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.

    Pathways: It modulates biochemical pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties.

    Epicatechin: Another compound with hydroxyl groups and antioxidant activity.

    Resveratrol: Known for its anti-inflammatory and anticancer effects.

Properties

Molecular Formula

C21H26O10

Molecular Weight

438.4 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C21H26O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1,3,5,7,9,12,14-15,17-25,27-29H,2,4,6H2/t9?,12?,14-,15?,17-,18+,19-,20?,21+/m1/s1

InChI Key

GIXKIRWQQHMHBH-WBTQNPEPSA-N

Isomeric SMILES

C1CC(C(C2C1C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1CC(C(C2C1C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.